molecular formula C16H19N5O B2789730 (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034222-73-4

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Katalognummer B2789730
CAS-Nummer: 2034222-73-4
Molekulargewicht: 297.362
InChI-Schlüssel: SWMLTRHGKHGQIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) that has a specific mutation in the EGFR gene. The drug works by inhibiting the activity of the EGFR protein, which is responsible for the growth and division of cancer cells.

Wirkmechanismus

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone works by irreversibly binding to the EGFR protein, inhibiting its activity and preventing the growth and division of cancer cells. The drug is highly selective for the mutated form of EGFR, which is found in about 50% of patients with NSCLC.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for the mutated form of EGFR, which means that it has minimal impact on normal cells. The drug has been found to have a half-life of about 25 hours and is metabolized by the liver.

Vorteile Und Einschränkungen Für Laborexperimente

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several advantages for lab experiments, including its high selectivity for the mutated form of EGFR and its low toxicity. However, the drug is expensive and requires specialized equipment and expertise for its synthesis.

Zukünftige Richtungen

There are several future directions for the research and development of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. These include the investigation of the drug's efficacy in combination with other targeted therapies, the development of more potent and selective EGFR TKIs, and the identification of biomarkers that can predict patient response to the drug. Additionally, there is a need for further studies to understand the long-term effects of this compound on patient outcomes.

Synthesemethoden

The synthesis of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves multiple steps, starting with the preparation of 3-(dimethylamino)phenylboronic acid. This is followed by the coupling of the boronic acid with 3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, using a palladium-catalyzed cross-coupling reaction. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. In a phase I clinical trial, this compound was found to be highly effective in patients with NSCLC with the EGFR T790M mutation, which is resistant to first-generation EGFR TKIs. The drug has also been shown to have fewer side effects compared to other EGFR TKIs.

Eigenschaften

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)15(22)21-10-13(11-21)19-16-17-7-4-8-18-16/h3-9,13H,10-11H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMLTRHGKHGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.